molecular formula C21H24N2O5S B2411146 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide CAS No. 2034467-44-0

4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide

Cat. No.: B2411146
CAS No.: 2034467-44-0
M. Wt: 416.49
InChI Key: XPPQRFUMAPTELS-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that compounds with similar structures can interact with their targets to modulate immune responses . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

Given its potential role as an immunomodulator , it may be involved in pathways related to immune response regulation. The downstream effects would likely involve changes in immune cell behavior and responses to external stimuli.

Result of Action

As a potential immunomodulator , it may influence immune cell behavior and responses, potentially leading to changes in the overall immune response.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c24-21(22-17-6-7-19-20(14-17)28-13-12-27-19)23-10-8-18(9-11-23)29(25,26)15-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPQRFUMAPTELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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